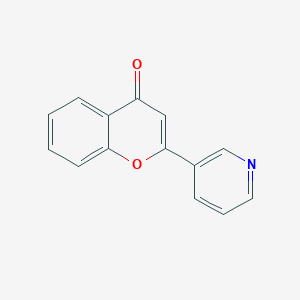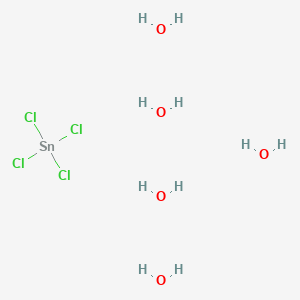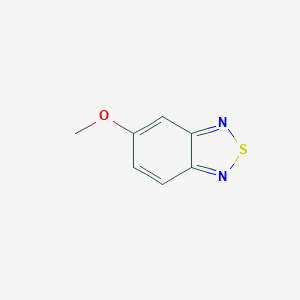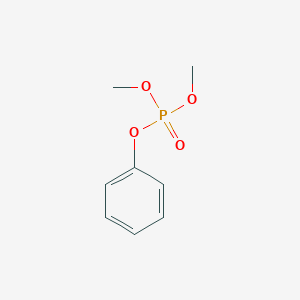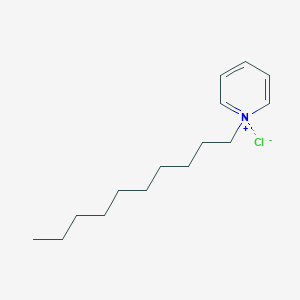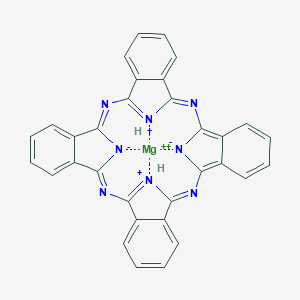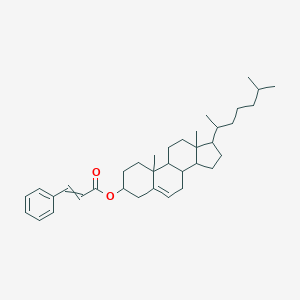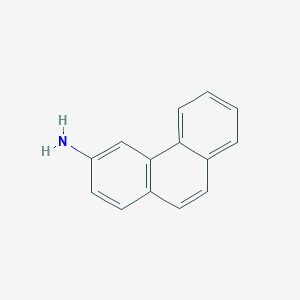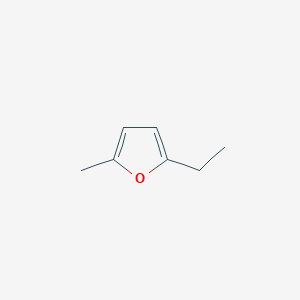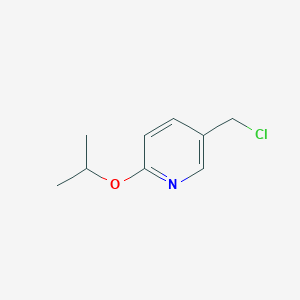
5-(Chloromethyl)-2-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-isopropoxypyridine (5-Cl-2-IP) is an organochlorine compound that has been studied for its potential applications in various areas of scientific research and development. This compound is a versatile intermediate in organic synthesis, as it can be used to synthesize a variety of compounds such as pharmaceuticals, agrochemicals, and industrial chemicals. 5-Cl-2-IP is also used as a reagent in the synthesis of heterocyclic compounds, and has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-isopropoxypyridine is not fully understood. However, it is believed that the compound acts as an alkylating agent, forming covalent bonds with nucleophilic centers in biological molecules. This covalent bonding is thought to alter the structure and function of the molecule, leading to biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Chloromethyl)-2-isopropoxypyridine are not fully understood. However, the compound has been shown to have a variety of effects on various biological systems. For example, it has been shown to inhibit the growth of bacteria, fungi, and protozoa, as well as to inhibit the activity of enzymes and other proteins. In addition, 5-(Chloromethyl)-2-isopropoxypyridine has been shown to have an effect on cell membrane permeability and cell signaling pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(Chloromethyl)-2-isopropoxypyridine in laboratory experiments include its relatively low cost, its availability in a wide range of concentrations, and its compatibility with a variety of reaction conditions. In addition, the compound is relatively stable and has a relatively low toxicity. The main limitation of 5-(Chloromethyl)-2-isopropoxypyridine is its potential to form covalent bonds with nucleophilic centers in biological molecules, which can lead to undesired side effects.
Future Directions
Future research on 5-(Chloromethyl)-2-isopropoxypyridine should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further research should be conducted to determine the potential applications of 5-(Chloromethyl)-2-isopropoxypyridine in the fields of biochemistry, pharmacology, and toxicology. Finally, further research should be conducted to explore the potential of 5-(Chloromethyl)-2-isopropoxypyridine as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals.
Synthesis Methods
The synthesis of 5-(Chloromethyl)-2-isopropoxypyridine is typically achieved through a two-step procedure. First, an alkyl halide is reacted with an appropriate base to form an alkyl halide salt. The salt is then reacted with an aryl halide to form the desired product. The reaction is typically carried out in a solvent such as dichloromethane or toluene. The reaction conditions are typically mild and the reaction is usually complete within a few hours.
Scientific Research Applications
5-(Chloromethyl)-2-isopropoxypyridine has been studied for its potential applications in various areas of scientific research and development. It has been used as a reagent in the synthesis of heterocyclic compounds and has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology. In addition, 5-(Chloromethyl)-2-isopropoxypyridine has been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals.
properties
IUPAC Name |
5-(chloromethyl)-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHKMZYULLYZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-isopropoxypyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


